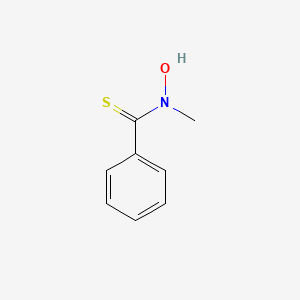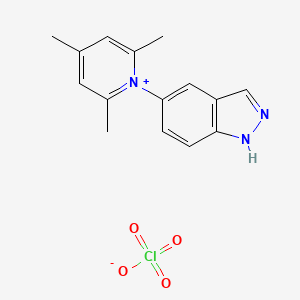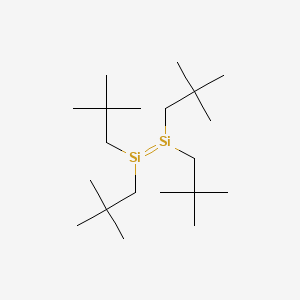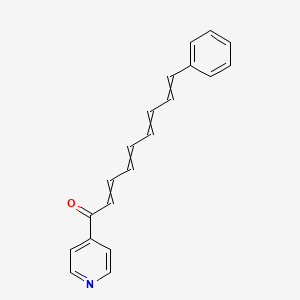
9-Phenyl-1-(pyridin-4-YL)nona-2,4,6,8-tetraen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is a chemical compound characterized by its unique structure, which includes a phenyl group and a pyridinyl group attached to a nona-tetraenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one typically involves multi-step organic reactions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the desired tetraenone structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one involves its interaction with specific molecular targets. The phenyl and pyridinyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: Similar in structure but lacks the tetraenone backbone.
1-(Pyridin-2-yl)ethan-1-one: Contains a pyridinyl group but differs in the overall structure.
1-(Pyridin-4-yl)ethan-1-one: Another pyridinyl-containing compound with a different backbone.
Uniqueness
9-Phenyl-1-(pyridin-4-yl)nona-2,4,6,8-tetraen-1-one is unique due to its combination of a phenyl group, a pyridinyl group, and a tetraenone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .
Properties
CAS No. |
90137-58-9 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
9-phenyl-1-pyridin-4-ylnona-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C20H17NO/c22-20(19-14-16-21-17-15-19)13-9-4-2-1-3-6-10-18-11-7-5-8-12-18/h1-17H |
InChI Key |
BRTUPBYRCWHVMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)

![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
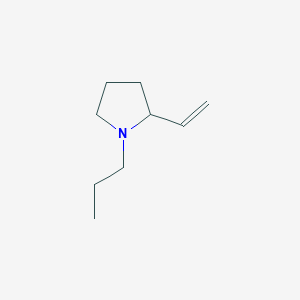

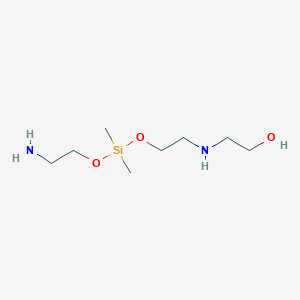
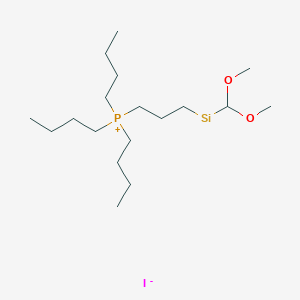
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
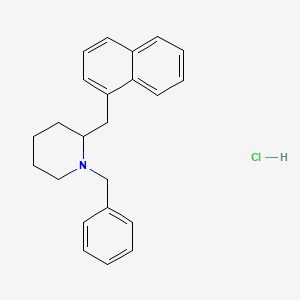
![(2Z)-2-[(4-Iodophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14376725.png)
